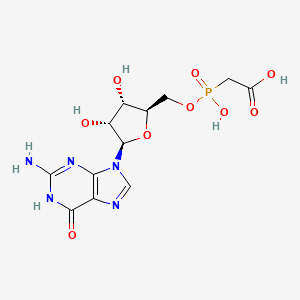
((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid: is a complex organic compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific reaction conditions such as temperature, pH, and solvents are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound serves as a probe to study enzyme activities and metabolic pathways. It can also be used in the development of diagnostic assays .
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development. It may exhibit antiviral, anticancer, or anti-inflammatory properties .
Industry: In industrial applications, the compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects .
Comparison with Similar Compounds
[8-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)octyl]phosphonic acid: Shares a similar purine base and phosphoryl group but differs in the alkyl chain length.
1,3-Bis-(2-amino-6-oxo-1,6-dihydro-purin-9-ylmethoxy)-2-propanol: Contains two purine bases and a different backbone structure.
Uniqueness: The uniqueness of ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound known as ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is a complex molecule with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Purine Base : The presence of a purine derivative suggests potential interactions with nucleic acid metabolism.
- Tetrahydrofuran Derivative : This moiety may contribute to the compound's solubility and stability.
- Phosphoryl Group : Phosphorylation is crucial for biological signaling pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : The purine base could inhibit enzymes involved in nucleotide synthesis, affecting cell proliferation.
- Modulation of Signaling Pathways : The phosphoryl group may interact with various kinases, influencing signaling cascades involved in cell growth and differentiation.
Case Studies
- Antitumor Activity : In vitro studies have shown that related purine derivatives exhibit significant antitumor activity by inducing apoptosis in cancer cell lines. For instance, studies on similar compounds have reported IC50 values in the micromolar range against various cancer types .
- Antiviral Properties : Research indicates that purine analogs can inhibit viral replication by interfering with viral polymerases. For example, compounds structurally similar to this one have been tested against HIV and herpes simplex virus, demonstrating promising results .
- Neuroprotective Effects : Some studies suggest that purine derivatives may have neuroprotective properties due to their ability to modulate adenosine receptors, which play a role in neuroinflammation and neuronal survival .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have highlighted the importance of the structural features of purine derivatives in determining their biological activity. The presence of hydroxyl groups has been linked to increased solubility and bioavailability, enhancing therapeutic efficacy . Furthermore, modifications to the purine ring can significantly alter the interaction with target enzymes and receptors.
Properties
CAS No. |
117627-21-1 |
|---|---|
Molecular Formula |
C12H16N5O9P |
Molecular Weight |
405.26 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C12H16N5O9P/c13-12-15-9-6(10(22)16-12)14-3-17(9)11-8(21)7(20)4(26-11)1-25-27(23,24)2-5(18)19/h3-4,7-8,11,20-21H,1-2H2,(H,18,19)(H,23,24)(H3,13,15,16,22)/t4-,7-,8-,11-/m1/s1 |
InChI Key |
YWTLGKCIOMEZNR-TZQXKBMNSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CC(=O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CC(=O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















